1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene
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Overview
Description
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is an organic compound with the molecular formula C9H10FIO2 and a molecular weight of 296.08 g/mol . This compound is characterized by the presence of iodine, fluorine, and methoxy groups attached to a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene typically involves the iodination of a dimethoxybenzene derivative followed by the introduction of a fluoromethyl group. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The fluoromethyl group can be introduced using reagents such as fluoromethyl iodide under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of azido or cyano derivatives.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Scientific Research Applications
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Potential use in the development of radiolabeled compounds for imaging and diagnostic purposes.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene involves its interaction with specific molecular targets, such as enzymes or receptors, through its functional groups. The methoxy groups can participate in hydrogen bonding, while the iodine and fluorine atoms can engage in halogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target molecules and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Iodo-2,4-dimethoxybenzene: Similar structure but lacks the fluoromethyl group.
1-Fluoro-2-iodo-4-(trifluoromethyl)benzene: Contains a trifluoromethyl group instead of a fluoromethyl group.
Uniqueness
1,4-Dimethoxy-2-iodo-5-(fluoromethyl)benzene is unique due to the presence of both iodine and fluoromethyl groups, which confer distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C9H10FIO2 |
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Molecular Weight |
296.08 g/mol |
IUPAC Name |
1-(fluoromethyl)-4-iodo-2,5-dimethoxybenzene |
InChI |
InChI=1S/C9H10FIO2/c1-12-8-4-7(11)9(13-2)3-6(8)5-10/h3-4H,5H2,1-2H3 |
InChI Key |
NQLJABZGDJSDAU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1CF)OC)I |
Origin of Product |
United States |
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